An In-depth Technical Guide to the Chemical Profile of Diphenylamine
An In-depth Technical Guide to the Chemical Profile of Diphenylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of diphenylamine. The information is curated for professionals in research and development, offering detailed experimental protocols, tabulated quantitative data, and visualized reaction pathways to support advanced chemical applications.
Core Chemical Identity and Physical Properties
Diphenylamine, systematically named N-phenylaniline, is an aromatic organic compound with the chemical formula (C₆H₅)₂NH. It consists of an amine group linking two phenyl substituents.[1] While pure diphenylamine is a colorless to white crystalline solid with a characteristic floral odor, commercial samples often appear yellow or brown due to oxidation.[1][2][3] It is a weak base, with a pKa of 0.79 for its conjugate acid.[1]
The key physical and chemical properties of diphenylamine are summarized in Table 1.
Table 1: Physicochemical Properties of Diphenylamine
| Property | Value | Reference(s) |
| IUPAC Name | N-Phenylaniline | [1] |
| CAS Number | 122-39-4 | [3] |
| Chemical Formula | C₁₂H₁₁N | [1][3] |
| Molecular Weight | 169.23 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1][3] |
| Odor | Floral, aromatic | [1][2][3] |
| Density | 1.16 - 1.2 g/cm³ | [1] |
| Melting Point | 53-54 °C (326-327 K) | [1][3] |
| Boiling Point | 302 °C (575 K) | [1][3] |
| Vapor Pressure | 1 mmHg at 108 °C | [1] |
| Autoignition Temp. | 634 °C | [2] |
| Water Solubility | Very low (approx. 0.03 g/L) | [1] |
| Solubility | Soluble in ether, benzene, ethanol, acetone | [1] |
| Acidity (pKa) | 0.79 (conjugate acid) | [1] |
| Basicity (Kb) | 1 x 10⁻¹⁴ |
Spectroscopic Profile
The structural identity of diphenylamine is confirmed through various spectroscopic techniques. The key spectral data are summarized in Tables 2-5.
Table 2: ¹H NMR Spectral Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.25 | t | 7.0 | 4H (meta-protons) |
| 7.07 | d | 7.7 | 4H (ortho-protons) |
| 6.92 | t | 7.3 | 2H (para-protons) |
| 5.65 (broad s) | s | - | 1H (N-H) |
Source: Adapted from supplementary data from the Royal Society of Chemistry.
Table 3: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| 142.9 | C-ipso (C-N) |
| 129.1 | C-meta |
| 120.8 | C-para |
| 117.6 | C-ortho |
Source: Adapted from supplementary data from the Royal Society of Chemistry.
Table 4: Key IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3380 - 3400 | Strong | N-H stretching |
| 3020 - 3080 | Medium | Aromatic C-H stretching |
| 1590 - 1610 | Strong | C=C aromatic ring stretching |
| 1490 - 1510 | Strong | C=C aromatic ring stretching |
| 1310 - 1320 | Strong | C-N stretching |
| 740 - 750 | Strong | C-H out-of-plane bending (monosubstituted ring) |
| 690 - 700 | Strong | C-H out-of-plane bending (monosubstituted ring) |
Source: Inferred from NIST spectral data and standard IR correlation tables.
Table 5: Mass Spectrometry (Electron Ionization) Data
| m/z | Relative Intensity | Assignment |
| 169 | 100% (Base Peak) | [M]⁺ (Molecular Ion) |
| 168 | 33% | [M-H]⁺ |
| 167 | 18% | [M-2H]⁺ |
| 170 | 14% | [M+1]⁺ (Isotopic peak) |
| 51 | 7% | [C₄H₃]⁺ |
Source: PubChem CID 11487.
Synthesis of Diphenylamine
Diphenylamine is produced industrially and in the laboratory through several methods. The most common industrial approach is the high-temperature reaction of aniline, while laboratory syntheses offer alternative routes.
Industrial Synthesis: Deamination of Aniline
The primary industrial method involves heating aniline with an acid catalyst, such as aniline hydrochloride or alumina, at high temperatures (over 450°C) and pressure.[1] The reaction proceeds via the elimination of ammonia.
Caption: High-temperature catalytic condensation of aniline.
Experimental Protocol: Laboratory Synthesis
A common laboratory-scale synthesis involves the reaction of acetanilide with bromobenzene, followed by hydrolysis.
Protocol:
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Reaction Setup: Reflux a mixture of acetanilide (10 g), dry potassium carbonate (5 g), bromobenzene (20 g), and a catalytic amount of copper(I) iodide in a nitrobenzene solvent for 15 hours.
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Workup (Part 1): After reflux, subject the dark brown liquid to steam distillation to remove the nitrobenzene solvent. The residue, N,N-diphenylacetamide, will remain as a thick brown oil.
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Isolation of Intermediate: Dissolve the oily residue in diethyl ether, filter the solution, and dry it over anhydrous sodium sulfate. Remove the ether via evaporation on a water bath.
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Crystallization: Crystallize the resulting solid from alcohol to yield white plates of N,N-diphenylacetamide (m.p. 102°C).
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Hydrolysis: Dissolve the purified crystals in 30 mL of alcohol and hydrolyze by boiling with 30 mL of concentrated hydrochloric acid for 2-3 hours.
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Final Purification: Purify the crude diphenylamine by steam distillation. The product, a yellow oil, will solidify in the condenser. The expected yield is approximately 60% with a melting point of 53°C.
Key Chemical Reactions and Mechanisms
Diphenylamine's reactivity is centered on its secondary amine functionality and the two aromatic rings, making it a versatile precursor and antioxidant.
Antioxidant Activity: Radical Scavenging
Diphenylamine and its alkylated derivatives are widely used as antioxidants in lubricants, polymers, and elastomers. The mechanism involves the donation of the amine hydrogen atom to terminate chain-propagating peroxy radicals (ROO•), forming a stable diphenylaminyl radical that does not initiate further oxidation.
Caption: Free-radical scavenging action of diphenylamine.
Electrophilic Substitution and Cyclization
The aromatic rings of diphenylamine can undergo electrophilic substitution. Furthermore, it serves as a key starting material for the synthesis of important heterocyclic compounds like phenothiazine and carbazole.
A. Synthesis of Phenothiazine: This reaction involves heating diphenylamine with sulfur, typically using iodine as a catalyst.
Protocol:
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Combine diphenylamine (1.69 g, 0.01 mol), sulfur (0.64 g, 0.02 mol), and a trace amount of iodine in a suitable reaction vessel.
-
Heat the mixture in a sand bath maintained at 250-260°C for 5 hours.
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After cooling, dissolve the reaction mixture in hot ethanol.
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Pour the ethanol solution into water to precipitate the product.
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Filter the yellow precipitate and recrystallize from ethanol to obtain pure phenothiazine (m.p. 185°C, yield ~80%).
B. Synthesis of Carbazole: This is an oxidative dehydrogenation (cyclization) reaction. Industrially, this can be achieved by passing diphenylamine vapor over a catalyst at high temperatures. A laboratory method involves palladium-catalyzed cyclization.
Caption: Synthesis of key derivatives from diphenylamine.
Diphenylamine Test for Oxidizing Agents (Nitrates)
Diphenylamine is a classic reagent for the qualitative detection of nitrates and other oxidizing agents. In the presence of an oxidizing agent (like NO₃⁻ in strong acid), the colorless diphenylamine is oxidized to a series of compounds, culminating in a deeply blue-colored quinone-imine type structure.
Protocol: Reagent Preparation & Test
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Reagent Preparation: Prepare the reagent by dissolving 0.5 g of diphenylamine in a mixture of 90 mL of concentrated sulfuric acid and 10 mL of water. Caution: Always add acid to water slowly with continuous stirring in an ice bath. Store the corrosive reagent in a labeled glass bottle with a resistant cap.
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Test Procedure: Place a small amount of the sample to be tested on a spot plate or in a test tube. Add a few drops of the diphenylamine reagent.
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Observation: The immediate formation of an intense blue or blue-violet color indicates a positive test for the oxidizing agent (e.g., nitrate).
Caption: Simplified mechanism for the diphenylamine test.
Applications
The chemical properties of diphenylamine lend it to a wide range of industrial and laboratory applications.
Table 6: Major Applications of Diphenylamine
| Application Area | Function | Mechanism/Use | Reference(s) |
| Polymer & Rubber Industry | Antioxidant, Antidegradant, Antizonant | Scavenges free radicals to prevent degradation of elastomers from heat, oxygen, and ozone. | [1] |
| Propellants & Explosives | Stabilizer | Reacts with and neutralizes nitrogen oxide degradation products of nitrocellulose, preventing auto-acceleration of decomposition. | [1] |
| Agriculture | Fungicide, Scald Inhibitor | Used post-harvest on apples to prevent storage scald by inhibiting the oxidation of α-farnesene. | [1] |
| Analytical Chemistry | Redox Indicator, Spot Test Reagent | Forms a colored product upon oxidation, used for the detection of nitrates, chlorates, and other oxidizing species. | |
| Dye Manufacturing | Intermediate | Serves as a precursor for the synthesis of various azo dyes and other colorants. | |
| Pharmaceuticals | Precursor | Starting material for the synthesis of phenothiazine, a core structure in many antihistaminic and antipsychotic drugs. | |
| Lubricants | Antioxidant Additive | Prevents oxidative breakdown of lubricant oils at high temperatures, extending their service life. |
Safety and Handling
Diphenylamine is classified as toxic and poses health risks upon exposure. It can be absorbed through ingestion, inhalation of dust, or skin contact. Acute exposure may cause irritation to the eyes, skin, and respiratory tract. Systemic effects can target the red blood cell system, potentially leading to abnormal erythropoiesis. It is also very toxic to aquatic organisms.
Handling Recommendations:
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Use in a well-ventilated area or with local exhaust ventilation.
-
Wear appropriate personal protective equipment (PPE), including impervious gloves, safety goggles, and a lab coat.
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Avoid creating dust.
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Store in a cool, dry, light-protected area away from strong oxidizing agents and strong acids.
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Commercial samples may contain 4-aminobiphenyl as a carcinogenic impurity. Handle with appropriate caution.
